Alloglaucotoxigenin
Description
Alloglaucotoxigenin (3β,14,15β-Trihydroxy-19-oxo-5α-card-20(22)-enolide) is a cardenolide, a class of steroid glycosides known for their biological activity, particularly in modulating sodium-potassium ATPase (Na⁺/K⁺-ATPase) function . Structurally, it features a steroidal core with hydroxyl groups at positions 3β, 14, and 15β, a ketone at position 19, and an unsaturated lactone ring at position 20(22). This configuration is critical for its interaction with cardiac ion channels, making it relevant in pharmacological studies .
Properties
CAS No. |
14155-65-8 |
|---|---|
Molecular Formula |
C23H32O6 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10R,13R,14S,15R,17R)-3,14,15-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C23H32O6/c1-21-6-5-16-17(3-2-14-9-15(25)4-7-22(14,16)12-24)23(21,28)19(26)10-18(21)13-8-20(27)29-11-13/h8,12,14-19,25-26,28H,2-7,9-11H2,1H3/t14-,15-,16-,17+,18+,19+,21+,22+,23+/m0/s1 |
InChI Key |
QJKATDKDXQSALV-TYXULLFHSA-N |
SMILES |
CC12CCC3C(C1(C(CC2C4=CC(=O)OC4)O)O)CCC5C3(CCC(C5)O)C=O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1([C@@H](C[C@@H]2C4=CC(=O)OC4)O)O)CC[C@@H]5[C@@]3(CC[C@@H](C5)O)C=O |
Canonical SMILES |
CC12CCC3C(C1(C(CC2C4=CC(=O)OC4)O)O)CCC5C3(CCC(C5)O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Alloglaucotoxigenin belongs to the cardenolide family, which shares a common steroidal backbone but differs in substituents and lactone ring configurations. Below is a comparative analysis with two structurally related compounds: Digoxin and Ouabain.
Table 1: Structural and Functional Comparison of this compound with Digoxin and Ouabain
Key Differences and Implications
Lactone Ring Saturation : Unlike ouabain’s saturated lactone, this compound and digoxin feature unsaturated lactones, which enhance binding flexibility to Na⁺/K⁺-ATPase .
Research Findings and Data Gaps
Analytical Challenges
- Identification: As with many cardenolides, this compound requires advanced analytical techniques (e.g., LC-MS/MS) for detection in biological matrices, as routine clinical labs lack specificity for such compounds .
- Spectral Data : Per guidelines in , characterization of this compound should include NMR and IR spectra to confirm structural uniqueness, but such data are absent in available literature .
Hypothetical Pharmacological Overlap
- Mechanistic Similarity: Like digoxin, this compound may exhibit positive inotropic effects but with reduced efficacy due to its hydroxylation pattern .
- Therapeutic Potential: Structural modifications (e.g., glycosylation) could enhance its selectivity, as seen in ouabain derivatives .
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